LP-211

Catalog No.
S533624
CAS No.
1052147-86-0
M.F
C30H34N4O
M. Wt
466.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LP-211

CAS Number

1052147-86-0

Product Name

LP-211

IUPAC Name

N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide

Molecular Formula

C30H34N4O

Molecular Weight

466.6 g/mol

InChI

InChI=1S/C30H34N4O/c31-23-25-14-16-26(17-15-25)24-32-30(35)13-5-2-8-18-33-19-21-34(22-20-33)29-12-7-6-11-28(29)27-9-3-1-4-10-27/h1,3-4,6-7,9-12,14-17H,2,5,8,13,18-22,24H2,(H,32,35)

InChI Key

BQEDZLDNNBDKDS-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCCCC(=O)NCC2=CC=C(C=C2)C#N)C3=CC=CC=C3C4=CC=CC=C4

solubility

Soluble in DMSO

Synonyms

LP-211, N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide

Canonical SMILES

C1CN(CCN1CCCCCC(=O)NCC2=CC=C(C=C2)C#N)C3=CC=CC=C3C4=CC=CC=C4

The exact mass of the compound N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide is 466.2733 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neutron Activation Analysis in Transuranic Waste Assay

Specific Scientific Field:
Summary of the Application:
Experimental Procedures: Results and Outcomes:

Selective Agonism of 5-HT7 Receptor

Specific Scientific Field:
Summary of the Application:
Experimental Procedures:
Results and Outcomes:

Brain Penetration and Receptor Binding

Specific Scientific Field:
Summary of the Application:
Experimental Procedures:
Results and Outcomes:

LP-211 is a selective agonist for the 5-hydroxytryptamine receptor subtype 7, commonly known as the serotonin receptor 7. This compound has garnered attention in pharmacological research due to its potential therapeutic effects, particularly in the treatment of psychiatric disorders. LP-211 is characterized by its ability to modulate serotonergic signaling, which plays a crucial role in mood regulation, anxiety, and cognitive functions.

  • The cyano group can be toxic in some cases [].
  • The aromatic rings might raise concerns about potential carcinogenicity, although further investigation would be necessary [].
Primarily as a ligand for serotonin receptors. Its binding to the 5-hydroxytryptamine receptor subtype 7 initiates a cascade of intracellular signaling pathways, influencing neuronal activity and neurotransmitter release. The specific chemical structure of LP-211 allows it to engage with the receptor's binding site effectively, leading to receptor activation and subsequent physiological responses.

LP-211 exhibits significant biological activity, particularly in animal models of autism spectrum disorders and anxiety. Studies have shown that LP-211 administration can correct certain behavioral deficits associated with these conditions. For instance, in mouse models, LP-211 has been reported to improve repetitive behaviors and social interactions, suggesting its potential as a therapeutic agent for psychiatric conditions characterized by similar symptoms . Additionally, LP-211 has been found to reverse long-term depression mediated by metabotropic glutamate receptors in the hippocampus, further implicating its role in cognitive functions .

The synthesis of LP-211 involves several steps that typically include the formation of key intermediates followed by final coupling reactions. While specific synthetic routes may vary, a common approach is to start with readily available aromatic compounds and introduce functional groups that enhance the compound's affinity for the serotonin receptor. The synthesis often requires careful control of reaction conditions to ensure high purity and yield of the final product.

LP-211 is primarily researched for its potential applications in treating psychiatric disorders such as autism spectrum disorders and generalized anxiety disorder. Its ability to selectively activate the serotonin receptor subtype 7 makes it a candidate for developing new therapeutic strategies aimed at improving social behavior and reducing anxiety-related symptoms. Additionally, LP-211's role in modulating synaptic plasticity suggests potential applications in cognitive enhancement therapies.

Interaction studies involving LP-211 have focused on its effects on various neurotransmitter systems. Notably, research indicates that LP-211 can influence GABAergic signaling pathways when administered alongside other compounds like R-Baclofen, which is known for its anxiolytic effects . These studies highlight LP-211's potential to synergistically enhance therapeutic outcomes when combined with other pharmacological agents targeting related pathways.

LP-211 shares structural and functional similarities with several other compounds that interact with serotonin receptors. Below is a comparison highlighting its uniqueness:

Compound NameReceptor TargetUnique Features
LP-211Serotonin receptor subtype 7Selective agonist; improves social behavior in models
R-BaclofenGABA-B receptorPrimarily used for muscle spasticity; acts on GABAergic system
BuspironeSerotonin receptor subtype 1AAnxiolytic effects; partial agonist at serotonin receptors
VilazodoneSerotonin reuptake inhibitorDual action as an SSRI and partial agonist at serotonin receptors
FlibanserinSerotonin receptors (multiple)Used for hypoactive sexual desire disorder; acts on multiple serotonin pathways

LP-211's specificity for the serotonin receptor subtype 7 distinguishes it from other compounds that may act on multiple receptor types or exhibit broader pharmacological profiles. This selectivity may contribute to its unique therapeutic potential in treating certain psychiatric disorders without the side effects commonly associated with less selective agents.

LP-211 functions as a potent and selective full agonist at the 5-hydroxytryptamine 7 receptor through well-characterized molecular mechanisms. The compound demonstrates full agonist properties with 82% maximal activity compared to 5-carboxamidotryptamine, exhibiting an EC50 value of 0.60 microM, which closely parallels the reference compound 5-carboxamidotryptamine (EC50 = 0.63 microM) [1] [2] [3].

The agonist activity of LP-211 at 5-hydroxytryptamine 7 receptors operates through competitive binding mechanisms, as demonstrated in isolated guinea pig ileum assays measuring relaxation of substance P-induced contractions [2] [3]. This competitive agonism is reversible by the selective 5-hydroxytryptamine 7 receptor antagonist SB-269970, confirming the specificity of receptor engagement [2] [3].

LP-211 activates 5-hydroxytryptamine 7 receptors through coupling to stimulatory G protein subunits, leading to adenylyl cyclase activation and subsequent elevation of intracellular cyclic adenosine monophosphate levels [4] [5]. This signaling cascade results in protein kinase A activation and phosphorylation of downstream targets, including hyperpolarization-activated cyclic nucleotide-gated channels [4] [5]. The compound induces significant depolarization of dendritic membrane potential (baseline −66.16 ± 1.33 mV; LP-211 −64.96 ± 1.21 mV) and enhances hyperpolarization-activated cyclic nucleotide-gated channel function, as evidenced by increased voltage sag responses to hyperpolarizing current steps [4] [5].

Binding Affinity Profiles Across Serotonin Receptor Subtypes

LP-211 exhibits distinct binding affinity profiles across the complete spectrum of serotonin receptor subtypes, with notable species-dependent variations in receptor binding characteristics. At rat cloned 5-hydroxytryptamine 7 receptors, LP-211 demonstrates exceptional affinity with a Ki value of 0.58 nM [1] [2] [3]. However, binding studies using human cloned receptors reveal a Ki value of 15 nM at 5-hydroxytryptamine 7 receptors, representing a 25-fold difference that may reflect species-specific receptor variations or methodological differences in binding protocols [2] [3].

The comprehensive binding profile across human serotonin receptor subtypes reveals variable affinity patterns. LP-211 shows moderate to low affinity for 5-hydroxytryptamine 1A receptors (Ki = 379 nM), 5-hydroxytryptamine 1B receptors (Ki = 215 nM), and 5-hydroxytryptamine 1D receptors (Ki = 394 nM) [2]. For 5-hydroxytryptamine 2 receptor family members, binding affinities vary considerably: 5-hydroxytryptamine 2A receptors (Ki = 626 nM), 5-hydroxytryptamine 2B receptors (Ki = 67 nM), and 5-hydroxytryptamine 2C receptors (Ki = 91 nM) [2]. The compound exhibits minimal binding to 5-hydroxytryptamine 1E and 5-hydroxytryptamine 3 receptors (Ki > 10,000 nM), moderate affinity for 5-hydroxytryptamine 5A receptors (Ki = 178 nM), and low affinity for 5-hydroxytryptamine 6 receptors (Ki = 1571 nM) [2].

LP-211 undergoes metabolic transformation to 1-(2-diphenyl)piperazine (RA-7), which demonstrates enhanced binding affinity and improved selectivity profiles compared to the parent compound [2] [3]. RA-7 exhibits superior 5-hydroxytryptamine 7 receptor affinity (Ki = 1.4 nM) and maintains favorable selectivity ratios across the receptor panel [2] [3].

Selectivity Ratios Against 5-HT1A, 5-HT1B, and 5-HT2 Receptor Families

LP-211 demonstrates exceptional selectivity characteristics that establish its therapeutic utility as a research tool and potential clinical candidate. Against 5-hydroxytryptamine 1A receptors, LP-211 exhibits greater than 300-fold selectivity when comparing rat receptor binding data (5-hydroxytryptamine 7 Ki = 0.58 nM versus 5-hydroxytryptamine 1A Ki = 188 nM) [1] [6]. Using human receptor data, the selectivity ratio reaches 25-fold (5-hydroxytryptamine 7 Ki = 15 nM versus 5-hydroxytryptamine 1A Ki = 379 nM) [2].

For 5-hydroxytryptamine 1B receptors, LP-211 maintains 14-fold selectivity based on human receptor binding studies [2]. The selectivity profile against 5-hydroxytryptamine 1D receptors shows 26-fold preference for 5-hydroxytryptamine 7 receptors [2]. Remarkably, LP-211 exhibits greater than 667-fold selectivity against 5-hydroxytryptamine 1E receptors due to minimal binding affinity at this subtype [2].

Within the 5-hydroxytryptamine 2 receptor family, selectivity ratios vary significantly. LP-211 shows 42-fold selectivity against 5-hydroxytryptamine 2A receptors, representing adequate discrimination for research applications [2]. However, selectivity against 5-hydroxytryptamine 2B receptors is limited to 4.5-fold, indicating potential off-target interactions at higher concentrations [2]. For 5-hydroxytryptamine 2C receptors, LP-211 maintains 6-fold selectivity [2].

Beyond serotonin receptors, LP-211 demonstrates 245-fold selectivity against dopamine D2 receptors (Ki = 142 nM), indicating minimal dopaminergic interference at therapeutically relevant concentrations [1] [6]. The compound shows 54-fold selectivity against the serotonin transporter (Ki = 812 nM), suggesting limited impact on serotonin reuptake mechanisms [2].

Allosteric Modulation Capabilities

Current research indicates that LP-211 functions primarily through orthosteric binding mechanisms at 5-hydroxytryptamine 7 receptors rather than allosteric modulation [4] [5]. The compound's competitive antagonism by SB-269970 and its competitive binding characteristics in functional assays support orthosteric site engagement [2] [3].

However, emerging evidence suggests potential indirect allosteric effects through downstream signaling modulation. LP-211 activation of 5-hydroxytryptamine 7 receptors leads to enhanced hyperpolarization-activated cyclic nucleotide-gated channel function through cyclic adenosine monophosphate-dependent mechanisms [4] [5]. This represents a form of functional modulation where LP-211 indirectly influences ion channel activity through receptor-mediated signaling cascades rather than direct allosteric binding to the channels themselves [4] [5].

The compound's effects on dendritic integration demonstrate modulatory capabilities beyond simple receptor activation. LP-211 reduces excitatory postsynaptic potential summation and accelerates repolarization kinetics without affecting synaptic transmission amplitude or presynaptic function [4] [5]. These observations suggest sophisticated modulation of neuronal excitability through post-receptor signaling mechanisms rather than traditional allosteric receptor modulation [4] [5].

Recent investigations into 5-hydroxytryptamine 7 receptor signaling reveal potential for biased signaling or functional selectivity, where different ligands may preferentially activate distinct downstream pathways [7]. While LP-211's complete signaling signature across multiple pathways remains under investigation, current evidence supports its classification as a balanced full agonist with primary coupling to stimulatory G protein pathways and adenylyl cyclase activation [4] [5] [7].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

466.27326172 g/mol

Monoisotopic Mass

466.27326172 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NCS2VAH93R

Wikipedia

LP-211

Dates

Last modified: 08-15-2023
1: Norouzi-Javidan A, Javanbakht J, Barati F, Fakhraei N, Mohammadi F, Dehpour AR. Effect of 5-HT7 receptor agonist, LP-211, on micturition following spinal cord injury in male rats. Am J Transl Res. 2016 Jun 15;8(6):2525-33. PubMed PMID: 27398137; PubMed Central PMCID: PMC4931148.
2: Demirkaya K, Akgün ÖM, Şenel B, Öncel Torun Z, Seyrek M, Lacivita E, Leopoldo M, Doğrul A. Selective 5-HT7 receptor agonists LP 44 and LP 211 elicit an analgesic effect on formalin-induced orofacial pain in mice. J Appl Oral Sci. 2016 May-Jun;24(3):218-22. doi: 10.1590/1678-775720150563. PubMed PMID: 27383702; PubMed Central PMCID: PMC5022221.

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